molecular formula C5H9N3O2S B15242051 3-(methanesulfonylmethyl)-1H-pyrazol-5-amine

3-(methanesulfonylmethyl)-1H-pyrazol-5-amine

Cat. No.: B15242051
M. Wt: 175.21 g/mol
InChI Key: MOKPRYKSBNMOCC-UHFFFAOYSA-N
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Description

3-(Methanesulfonylmethyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a methanesulfonylmethyl group attached to the pyrazole ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methanesulfonylmethyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methanesulfonylmethyl Group: The methanesulfonylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Preparation: Ensuring the purity and availability of hydrazine, 1,3-dicarbonyl compounds, and methanesulfonyl chloride.

    Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize by-products.

    Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Methanesulfonylmethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methanesulfonylmethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methanesulfonyl chloride in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3-(Methanesulfonylmethyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(methanesulfonylmethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methanesulfonylmethyl)-1H-pyrazole
  • 3-(Methanesulfonylmethyl)-1H-pyrazol-4-amine
  • 3-(Methanesulfonylmethyl)-1H-pyrazol-5-ol

Uniqueness

3-(Methanesulfonylmethyl)-1H-pyrazol-5-amine is unique due to the specific positioning of the methanesulfonylmethyl group and the amine functionality on the pyrazole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C5H9N3O2S

Molecular Weight

175.21 g/mol

IUPAC Name

5-(methylsulfonylmethyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C5H9N3O2S/c1-11(9,10)3-4-2-5(6)8-7-4/h2H,3H2,1H3,(H3,6,7,8)

InChI Key

MOKPRYKSBNMOCC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=CC(=NN1)N

Origin of Product

United States

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